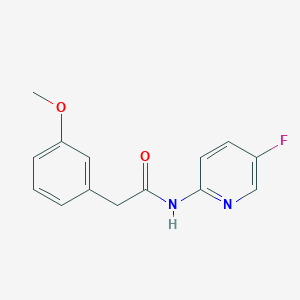![molecular formula C14H15ClN4O3S B12241625 3-chloro-4-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12241625.png)
3-chloro-4-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.
Introduction of the Pyrazine Moiety: The pyrazine ring is introduced through a nucleophilic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-chloro-4-hydroxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide.
Reduction: Formation of 3-chloro-4-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or viral infections.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The pyrazine and azetidine rings can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide
- 3-chloro-4-methoxy-N-[1-(quinolin-2-yl)azetidin-3-yl]benzene-1-sulfonamide
Uniqueness
3-chloro-4-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is unique due to the presence of the pyrazine ring, which can confer additional biological activity and specificity compared to similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C14H15ClN4O3S |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-(1-pyrazin-2-ylazetidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H15ClN4O3S/c1-22-13-3-2-11(6-12(13)15)23(20,21)18-10-8-19(9-10)14-7-16-4-5-17-14/h2-7,10,18H,8-9H2,1H3 |
InChI Key |
PLDDUFLVQZPIBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CN(C2)C3=NC=CN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-phenylethane-1-sulfonamide](/img/structure/B12241542.png)
![1-[5-(1-Benzofuran-5-yl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B12241545.png)
![1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one](/img/structure/B12241548.png)
![2-(2-chloro-6-fluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide](/img/structure/B12241550.png)
![4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile](/img/structure/B12241556.png)
![2-Tert-butyl-4,5-dimethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12241560.png)

amino}pyrimidine-4-carbonitrile](/img/structure/B12241576.png)

![N-[(4-methylphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12241587.png)
![4-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B12241592.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine](/img/structure/B12241599.png)
![4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine](/img/structure/B12241605.png)
![5-chloro-4-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B12241609.png)
